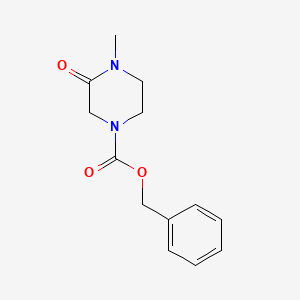

4-Cbz-1-methyl-2-piperazinone

概要

説明

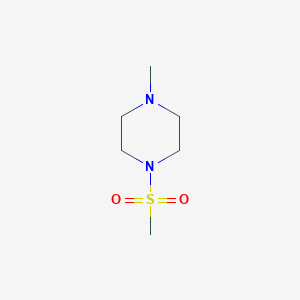

4-Cbz-1-methyl-2-piperazinone is a useful research chemical . It is also known as 4-Benzyloxycarbonyl-2-piperazinone . Its molecular formula is C13H16N2O3 .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of 4-Cbz-1-methyl-2-piperazinone consists of a piperazinone ring with a carbobenzyloxy (Cbz) group and a methyl group attached. The molecular weight is 248.28 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Cbz-1-methyl-2-piperazinone are not detailed in the search results, piperazine derivatives in general are known to undergo a variety of reactions. These include cyclization with sulfonium salts, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition of alkynes .将来の方向性

The future directions in the research and development of 4-Cbz-1-methyl-2-piperazinone and similar compounds involve the exploration of significant chemical space that is closely related to biologically relevant structures. This includes the development of new methods for asymmetric synthesis of relevant saturated N-heterocycles .

特性

CAS番号 |

685520-31-4 |

|---|---|

製品名 |

4-Cbz-1-methyl-2-piperazinone |

分子式 |

C13H16N2O3 |

分子量 |

248.28 g/mol |

IUPAC名 |

benzyl 4-methyl-3-oxopiperazine-1-carboxylate |

InChI |

InChI=1S/C13H16N2O3/c1-14-7-8-15(9-12(14)16)13(17)18-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

InChIキー |

DFPKDZCTRBMEPV-UHFFFAOYSA-N |

正規SMILES |

CN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (S)-](/img/structure/B8816695.png)

![N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide](/img/structure/B8816699.png)

![6-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B8816776.png)